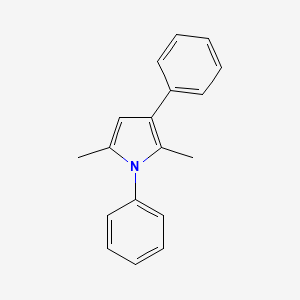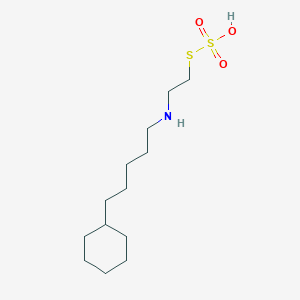
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core with a cyclohexyl and hexyloxy substituent, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide typically involves multiple steps:
Formation of the Phenethyl Intermediate: The initial step involves the reaction of p-cyclohexylphenol with hexyl bromide under basic conditions to form p-cyclohexyl-beta-(hexyloxy)phenethyl bromide.
Pyridinium Salt Formation: The phenethyl intermediate is then reacted with pyridine in the presence of a suitable base to form the pyridinium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol.
Bromide Ion Introduction: Finally, the pyridinium salt is treated with hydrobromic acid to introduce the bromide ion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or cyano derivatives.
Aplicaciones Científicas De Investigación
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide involves its interaction with cellular components. The pyridinium core can interact with nucleic acids and proteins, disrupting their normal function. The cyclohexyl and hexyloxy substituents enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the inhibition of key enzymes and pathways, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Known for its use as a photoinitiator in polymer chemistry.
Pyridinium ylides: Used in organic synthesis and as intermediates in the preparation of various pharmaceuticals.
Uniqueness
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide stands out due to its unique combination of a pyridinium core with cyclohexyl and hexyloxy substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
21270-33-7 |
|---|---|
Fórmula molecular |
C25H36BrNO |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1-[2-(4-cyclohexylphenyl)-2-hexoxyethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C25H36NO.BrH/c1-2-3-4-11-20-27-25(21-26-18-9-6-10-19-26)24-16-14-23(15-17-24)22-12-7-5-8-13-22;/h6,9-10,14-19,22,25H,2-5,7-8,11-13,20-21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
MKWXZJWZEDNIRB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)C3CCCCC3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


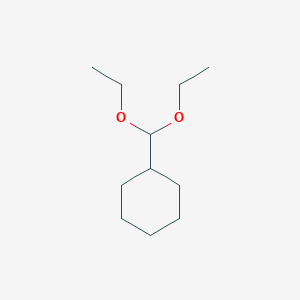
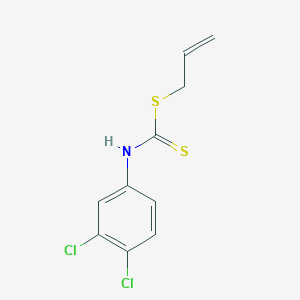

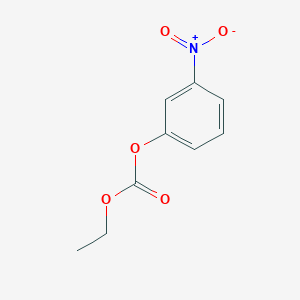
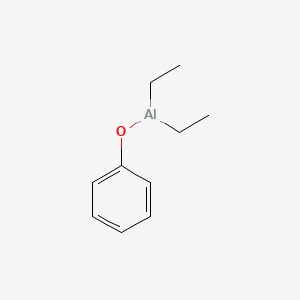
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)
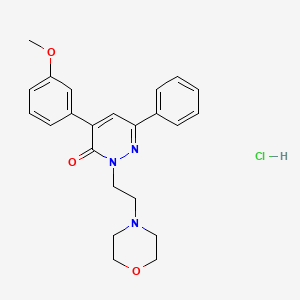
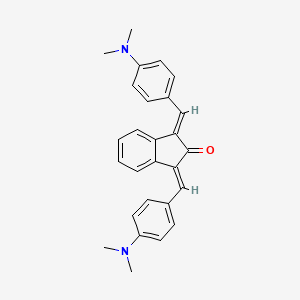
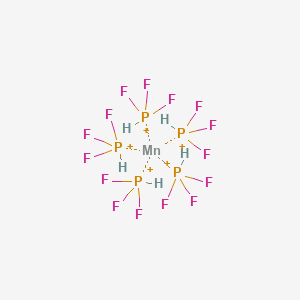
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

